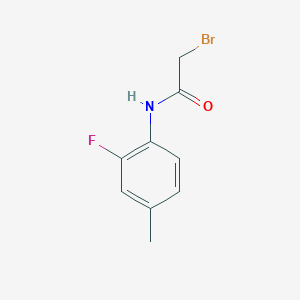

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOIAEAKAGNGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide, a halogenated aromatic amide of significant interest as a versatile chemical intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed synthesis protocol, analytical characterization, and prospective applications.

Introduction and Significance

This compound belongs to the class of N-arylacetamides, a structural motif frequently encountered in biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the fluoro and methyl substituents on the phenyl ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The strategic combination of these functionalities makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic or material science applications.

The core structure, an N-arylacetamide, is a common feature in many pharmaceutical agents. For instance, related N-arylacetamide derivatives have been investigated for their potential as inhibitors of various enzymes.[1] The insights gained from the synthesis and study of this compound can, therefore, contribute to the broader understanding of structure-activity relationships (SAR) in the development of novel chemical entities.[2]

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized in the table below. These predicted values, sourced from reputable chemical databases, provide a foundational understanding of the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Unit | Source |

| Molecular Formula | C₉H₉BrFNO | - | PubChem |

| Molecular Weight | 246.08 | g/mol | PubChem |

| Melting Point | 111 | °C | EPA CompTox |

| Boiling Point | 315 | °C | EPA CompTox |

| Water Solubility | 3.22e-3 | g/L | EPA CompTox |

| LogP | 1.87 | - | EPA CompTox |

| pKa (most acidic) | 11.7 | - | EPA CompTox |

Note: The properties listed are predicted values and may differ slightly from experimentally determined values.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. This well-established method involves the acylation of 2-fluoro-4-methylaniline with a suitable bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.

Caption: Experimental workflow for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Fluoro-4-methylaniline | 452-80-2 | C₇H₈FN | Starting material. Toxic if swallowed, in contact with skin, or if inhaled.[3] |

| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | Acylating agent. Corrosive and a lachrymator. Reacts violently with water.[4] |

| Pyridine | 110-86-1 | C₅H₅N | Base. Anhydrous grade recommended. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent. |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | Dilute solution for work-up. |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated solution for work-up. |

| Brine (saturated NaCl) | 7647-14-5 | NaCl | For work-up. |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent. |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | For chromatography and recrystallization. |

Experimental Procedure

It is imperative that this procedure is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add pyridine (1.1 eq) to the solution. The base is crucial to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Acylating Agent:

-

In a separate dry flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous DCM.

-

Transfer the bromoacetyl bromide solution to the dropping funnel.

-

Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent gradient (e.g., 10-30% ethyl acetate in hexanes).

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the amide proton, and the methylene protons adjacent to the bromine atom. The aromatic region will display complex splitting patterns due to the fluorine and other substituents. The amide proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will appear in the downfield region (typically 160-170 ppm). The aromatic carbons will have their chemical shifts influenced by the fluorine and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: ~3300 cm⁻¹ (secondary amide)

-

C=O stretching (Amide I band): ~1670 cm⁻¹

-

N-H bending (Amide II band): ~1550 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Potential Applications and Research Directions

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. Its potential applications are primarily in the realm of drug discovery and development.

-

Scaffold for Bioactive Molecules: The bromo-functional group can be readily modified using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity. This allows for the rapid generation of libraries of compounds for biological screening.

-

Fragment-Based Drug Discovery: The molecule itself can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

-

Intermediate for Agrochemicals and Materials: The structural motifs present in this compound are also relevant to the development of new agrochemicals and functional materials.[4]

Future research could focus on exploring the derivatization of this compound to synthesize novel classes of compounds with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-infectives.

Safety and Handling Precautions

It is crucial to handle all chemicals with care and to be fully aware of their potential hazards.

-

2-fluoro-4-methylaniline (Starting Material): This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Handle in a fume hood with appropriate PPE.

-

Bromoacetyl bromide (Reagent): This is a highly corrosive and lachrymatory substance.[4] It reacts violently with water.[4] It can cause severe burns to the skin and eyes.[5] Always handle bromoacetyl bromide in a fume hood and wear a full-face shield in addition to safety goggles.[6] Ensure all glassware is scrupulously dry.

-

This compound (Product): While specific toxicity data is not available, it should be handled with care as a potentially hazardous chemical.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety shower and eyewash station should be readily accessible.

Conclusion

This compound is a synthetically useful building block with significant potential for applications in medicinal chemistry and other areas of chemical research. The synthetic protocol outlined in this guide is robust and relies on well-understood chemical principles. Proper analytical characterization is essential to ensure the identity and purity of the synthesized compound. As with all chemical syntheses, a thorough understanding of the hazards associated with the reagents and adherence to strict safety protocols are paramount.

References

-

The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

-

Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]

-

2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties - EPA CompTox Chemicals Dashboard. (2025, October 15). Retrieved from [Link]

-

Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem. (n.d.). Retrieved from [Link]

-

N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - Royal Society Publishing. (2023, April 5). Retrieved from [Link]

-

Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI. (2022, January 17). Retrieved from [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021, February 23). Retrieved from [Link]

-

Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - SciELO Colombia. (n.d.). Retrieved from [Link]

-

2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem. (n.d.). Retrieved from [Link]

-

Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

(PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-4-methylaniline | 452-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

molecular weight of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

An In-depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated N-arylacetamide derivative. While specific experimental data for this exact isomeric compound is not widely published, this document synthesizes information from established chemical principles and data from closely related structural analogs to offer a scientifically grounded guide for researchers. The core focus is on its molecular properties, a detailed synthesis protocol rooted in nucleophilic acyl substitution, and modern analytical techniques for structural verification. This guide is intended for professionals in chemical research and drug development who utilize reactive intermediates and functionalized aromatic compounds in synthesis and discovery pipelines.

Introduction and Scientific Context

N-aryl-α-haloacetamides represent a critical class of bifunctional organic compounds. They combine an aromatic amine core, prevalent in many bioactive molecules, with a reactive α-haloacetyl group. This reactive handle makes them valuable as alkylating agents and versatile intermediates for constructing more complex molecular architectures. The α-bromoacetamide moiety, in particular, is an effective electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is frequently exploited in medicinal chemistry for covalent modification of biological targets, such as cysteine residues in proteins, or in the assembly of novel heterocyclic scaffolds.

The specific compound, this compound, incorporates a substituted phenyl ring with fluorine and methyl groups. These substitutions are of significant interest in drug design as they can modulate key pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This guide will detail the fundamental chemical and physical characteristics of this compound, providing a framework for its synthesis, purification, and characterization.

Physicochemical and Molecular Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The exact molecular weight is derived from its molecular formula, which is fundamental for all quantitative experimental work.

Molecular Identity

The definitive properties of the molecule are calculated from its atomic composition.

-

Molecular Formula: C₉H₉BrFNO

-

Molecular Weight (Molar Mass): 262.08 g/mol

-

Exact Mass: 260.98514 Da

Predicted Physicochemical Data

While experimental data for this specific isomer is limited, properties can be predicted based on its structure and data from close analogs, such as 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] These predictions are valuable for planning experiments, including selecting appropriate solvent systems and purification techniques.

| Property | Predicted Value / Range | Source / Justification |

| Physical Form | Solid (likely crystalline) | Based on analogous N-arylacetamides. |

| Melting Point | ~111 °C | Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] |

| Boiling Point | ~306-315 °C | Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] |

| LogP (Octanol-Water Partition) | ~1.87 | Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] |

| Water Solubility | Low (predicted ~3.22e-3 g/L) | Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] |

| pKa (Acidic - Amide N-H) | ~11.7 | Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] |

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing N-arylacetamides is through the nucleophilic acyl substitution reaction between an aniline derivative and an acyl halide.

Reaction Principle

The synthesis involves the acylation of 2-fluoro-4-methylaniline with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This reaction forms a tetrahedral intermediate which then collapses, expelling the halide ion and forming the stable amide bond. A base is required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, preventing it from protonating the starting aniline and rendering it non-nucleophilic.[2]

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and purity. The use of anhydrous solvents is critical to prevent hydrolysis of the highly reactive bromoacetyl halide.[2] The reaction is performed at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as double acylation or undesired reactions involving the bromine atom.

Materials:

-

2-fluoro-4-methylaniline (1.0 equivalent)

-

Bromoacetyl bromide (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.1 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under an inert nitrogen atmosphere.

-

Reactant Solution: Dissolve 2-fluoro-4-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial for controlling the reaction rate.

-

Acyl Halide Addition: Dissolve bromoacetyl bromide (1.1 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess base, while the bicarbonate wash removes any remaining acid.[2]

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation. While specific spectra for this compound are not publicly available, the expected data can be accurately predicted.[3]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the proton environment. Expected signals include a singlet for the two protons of the bromomethyl group (Br-CH₂-), a singlet for the methyl group (-CH₃) on the phenyl ring, distinct multiplets for the aromatic protons (whose splitting will be influenced by both proton-proton and proton-fluorine coupling), and a broad singlet for the amide proton (-NH-).

-

¹³C NMR: This reveals the carbon skeleton. Key signals would include the carbonyl carbon (C=O), the bromomethyl carbon (CH₂Br), and distinct signals for the aromatic carbons, with the carbon atoms bonded to fluorine showing characteristic splitting (C-F coupling).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the amide carbonyl group (typically ~1650-1680 cm⁻¹) and an N-H stretch for the amide bond (typically ~3250-3350 cm⁻¹).

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Research and Development

N-aryl-α-bromoacetamides are valuable precursors in drug discovery and chemical biology.

-

Covalent Inhibitors: The electrophilic bromomethyl group can form a covalent bond with nucleophilic residues, such as cysteine, on protein targets. This allows for the development of highly specific and potent irreversible inhibitors.

-

Medicinal Chemistry Scaffolds: This class of compounds serves as a building block for synthesizing more complex molecules, including various heterocyclic systems with potential therapeutic applications.[4] The acetamide linkage is a common feature in many approved drugs.[5]

-

Fragment-Based Drug Discovery (FBDD): The substituted phenylacetamide core can act as a molecular fragment that binds to a biological target. The reactive bromine handle then allows for the elaboration of this fragment to improve potency and selectivity.

Safety, Handling, and Storage

Hazard Statement: Based on analogous compounds, this compound should be treated as a hazardous substance. α-haloacetamides are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[6][7] They are alkylating agents and should be handled with appropriate caution.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Avoid all skin contact.[8]

-

Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Handling and Storage

-

Handling: Ensure adequate ventilation.[8] Avoid formation of dust. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[8]

Exposure Response Logic

Caption: First-aid response logic for accidental exposure.

References

-

CompTox Chemicals Dashboard. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide - Links. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Feng, Y., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2412. Retrieved from [Link]

-

Oliveto, E. P., & Gerold, C. (1953). N-BROMOACETAMIDE. Organic Syntheses, 33, 15. Retrieved from [Link]

- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2048-2058. Retrieved from [Link]

-

Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4063. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

-

Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 5. archivepp.com [archivepp.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.cn [capotchem.cn]

In-Depth Technical Guide: 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

An Essential Building Block for Novel Covalent Therapeutics

Executive Summary

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is a substituted aromatic amide that serves as a critical intermediate and building block in medicinal chemistry and drug discovery. Its structure incorporates a reactive bromoacetamide "warhead," making it particularly valuable for the synthesis of targeted covalent inhibitors (TCIs). This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, an exploration of its applications in drug development, and essential safety and handling procedures. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Properties

This compound is an organic compound featuring a bromoacetamide group linked to a 2-fluoro-4-methylaniline moiety. The bromine atom alpha to the amide carbonyl creates an electrophilic center, primed for reaction with nucleophiles.

Canonical SMILES String: Cc1ccc(F)c(NC(=O)CBr)c1

1.1 Physicochemical Data

The properties of this molecule make it suitable for a range of organic reactions and subsequent purification techniques. A summary of its key computed and experimental properties is presented below.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₉BrFNO | - | - |

| Molecular Weight | 246.08 | g/mol | - |

| CAS Number | 188555-52-4 | - | - |

| Melting Point | 111 (Median Experimental) | °C | [1] |

| Boiling Point | 306 (Median Predicted) | °C | [1] |

| LogP (Octanol-Water) | 1.87 (Median Experimental) | - | [1] |

| pKa (Acidic) | 11.7 (Median Predicted) | - | [1] |

| Water Solubility | 3.22e-3 (Median Predicted) | g/L | [1] |

| Density | 1.56 (Median Experimental) | g/cm³ | [1] |

Synthesis and Mechanism

The synthesis of this compound is a robust and well-established procedure rooted in fundamental organic chemistry principles.

2.1 Reaction Principle: Nucleophilic Acyl Substitution

The core of the synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-fluoro-4-methylaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl halide (e.g., bromoacetyl bromide or chloride). A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the product.

The causality for specific experimental choices is critical:

-

Anhydrous Conditions: Bromoacetyl halides are extremely sensitive to moisture and will readily hydrolyze to bromoacetic acid, which will not participate in the desired amidation. Therefore, all glassware must be oven-dried and anhydrous solvents must be used.

-

Low Temperature: The reaction is exothermic. Performing the addition of the bromoacetyl halide at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent side reactions such as di-acylation, and ensure safety.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

2.2 Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-fluoro-4-methylaniline (1.0 eq)[2]

-

Bromoacetyl bromide or Bromoacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Setup: Dissolve 2-fluoro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to the round-bottom flask and cool the mixture to 0 °C using an ice bath.

-

Electrophile Addition: Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel.

-

Reaction: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous layer).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

2.3 Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The N-aryl-2-bromoacetamide scaffold is a privileged structure in modern medicinal chemistry, primarily for its utility in crafting targeted covalent inhibitors (TCIs).[3][4]

3.1 Role as a Covalent Modifier

Covalent inhibitors offer distinct advantages over non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the ability to overcome drug resistance.[4] The bromoacetamide moiety is a potent electrophilic "warhead" that can form a stable, irreversible covalent bond with nucleophilic amino acid residues—most commonly cysteine—within the binding site of a target protein.[5]

This targeted bond formation is highly specific, driven by the initial non-covalent binding of the entire inhibitor molecule into the protein's active site. This positions the bromoacetamide group in close proximity to the target residue, facilitating the covalent reaction. This mechanism makes this compound an ideal starting point or fragment for developing potent and selective inhibitors against a wide range of protein targets, particularly kinases and proteases.

3.2 Potential Therapeutic Areas

Derivatives of N-substituted acetamides have shown significant promise across various disease models:

-

Oncology: Many kinase inhibitors utilize covalent mechanisms to target specific cysteine residues in enzymes like EGFR and BTK, which are implicated in various cancers.[4]

-

Inflammation and Immunology: Acetamide derivatives have been developed as potent antagonists for receptors involved in inflammatory pathways.[6]

-

Infectious Diseases: The scaffold has been explored for developing novel antitubercular and antiviral agents.

The specific substitutions on the phenyl ring (a fluorine at position 2 and a methyl group at position 4) allow for fine-tuning of the molecule's steric and electronic properties. This enables chemists to optimize binding affinity, selectivity, and pharmacokinetic profiles (ADME) for a given biological target.

3.3 Diagram of Covalent Inhibition Mechanism

Caption: Mechanism of targeted covalent inhibition by a bromoacetamide-containing molecule.

Safety and Handling

N-aryl-2-bromoacetamides are reactive electrophiles and must be handled with appropriate care. Bromoacetyl halides, used in the synthesis, are lachrymatory and corrosive.

-

Hazard Identification: The product is classified as a skin and eye irritant. It may cause respiratory irritation and can be harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

- Khan, I., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 28(5), 1589-1596.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

- Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.

-

ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesizing bromoacetamide.

-

MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Sulfamate acetamides as electrophiles for targeted covalent inhibitors.... Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoroacetanilide.

-

National Center for Biotechnology Information. (2021). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PMC. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Covalent Drug Discovery. PMC. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Structure-based design of targeted covalent inhibitors. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of fluorinated alpha-bromoacetamides

Physical Properties and Reactivity Profiling of Fluorinated -Bromoacetamides: A Technical Guide for Covalent Ligand Design

Executive Summary: The Fluorine Effect in Covalent Warheads

In the design of Targeted Covalent Inhibitors (TCIs), the

Fluorinated

-

Inductive Withdrawal (-I): Increases the positive charge character of the

-carbon. -

Lone Pair Repulsion (+M/Steric): Destabilizes the S_N2 transition state via dipolar repulsion with the incoming nucleophile.

This guide provides the physicochemical data and protocols necessary to utilize these motifs for fine-tuning covalent reactivity.

Physicochemical Parameters

The introduction of fluorine drastically alters the lipophilicity and electronic profile of the acetamide. The table below compares the core scaffold (2-bromoacetamide) with its fluorinated analogs.

Table 1: Comparative Physical Properties

| Property | Impact of Fluorination | |||

| Formula | Mass increase; H-bond donor loss (if di-F). | |||

| MW ( g/mol ) | 137.96 | 155.95 | 173.94 | +18 Da per F atom. |

| LogP (Predicted) | -0.5 to 0.2 | 0.1 to 0.4 | 0.5 to 0.8 | Increases Lipophilicity. F is more lipophilic than H. |

| C-Br Bond Length | 1.93 Å | ~1.91 Å | ~1.89 Å | Bond Shortening. F strengthens the C-Br bond. |

| Electrophilicity ( | Moderate | High (Inductive) | Very High | Harder Electrophile. |

| S_N2 Rate ( | 1.0 (Reference) | < 1.0 (Retarded) | << 1.0 (Slow) | Reactivity Dampening. Dipolar repulsion dominates. |

| pKa ( | ~24 (DMSO) | ~18-20 | N/A (No | Acidity Increase. Risk of enolization/elimination. |

Technical Note: The "Fluorine Effect" on S_N2 reactivity is counter-intuitive. While F makes the carbon more positive (attracting nucleophiles), the dipolar repulsion between the fluorine lone pairs and the incoming thiol nucleophile (also electron-rich) raises the transition state energy, effectively slowing down the reaction rate compared to the non-fluorinated parent. This allows for kinetic selectivity .

Structural Dynamics & Reactivity Logic

Understanding the spatial arrangement is critical for docking studies.

Conformation and The Gauche Effect

Fluorinated

-

Crystal Data: 2-Bromoacetamide crystallizes in the monoclinic

space group. -

Fluorine Perturbation: In

-bromo-

Mechanism of Action (S_N2)

The reaction with Cysteine (Cys-SH) follows a bimolecular nucleophilic substitution.

Figure 1: Reaction pathway showing the retarding effect of Fluorine on the Transition State energy.

Stability Profiling

Hydrolytic Stability

gem-bromo-fluoro-

Mechanism: Hydrolysis releases the halide and generates an

-hydroxy species, which may decompose to the corresponding aldehyde/ketone and fluoride. -

Storage: Must be stored at -20°C under inert atmosphere (Ar/N2) to prevent moisture-induced degradation.

Metabolic Stability

Fluorination blocks metabolic oxidation at the

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2,2-difluoroacetamide

Target:

Reagents:

-

Ethyl bromodifluoroacetate (CAS 667-27-6)

-

Ammonium hydroxide (28% aqueous)[1]

-

Diethyl ether (anhydrous)

Methodology:

-

Dissolution: Dissolve 10 mmol of ethyl bromodifluoroacetate in 15 mL of diethyl ether in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Ammonolysis: Add 15 mmol of aqueous ammonia dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 3 hours.

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at 30°C.

-

Purification: The residue is typically a white solid. Wash with cold hexanes (3 x 5 mL) to remove unreacted ester. Dry under high vacuum for 4 hours.

-

Validation: Confirm structure via

-NMR (Singlet, ~ -60 ppm depending on solvent).

Protocol B: Glutathione (GSH) Reactivity Assay

Purpose: To determine

Materials:

-

Test Compound (10 mM in DMSO)

-

Reduced Glutathione (GSH) (freshly prepared 20 mM in water)

-

PBS Buffer (pH 7.4)

-

Internal Standard (e.g., Indomethacin or Caffeine)

Workflow:

-

Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4).

-

Initiation: Add GSH to a final concentration of 500 µM (10-fold excess = pseudo-first-order conditions).

-

Incubation: Incubate at 37°C.

-

Sampling: At time points

min, remove aliquots. -

Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

-

Analysis: Analyze remaining parent compound via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Figure 2: Workflow for determining kinetic reactivity (

References

-

Synthesis of Bromodifluoroacetamide

- Source: Patent JP5832370B2 (2015). "Method for producing bromodifluoroacetamide."

-

Context: Detailed industrial synthesis via ammonolysis of ethyl bromodifluoroacetate.[1]

-

Reactivity of Alpha-Haloacetamides

- Title: "A Head-to-Head Comparison: 2-Bromoacetamide vs.

- Source: BenchChem Technical Guides.

- Context: Establishes the baseline reactivity of the non-fluorin

-

The Fluorine Effect in Medicinal Chemistry

- Title: "The Reactivity of -Fluorinated Mono- and Diketones Uncovers their Potential as Electrophilic Warheads."

- Source:European Journal of Organic Chemistry, 2025.

- Context: Discusses how -fluorination modulates electrophilicity and hydr

-

Kinetic Isotope & Substituent Effects

- Title: "Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects."

- Source:Journal of the American Chemical Society, 2008.

- Context: Provides the mechanistic basis for how -substitution affects S_N2 transition st

Technical Safety & Handling Guide: 2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide

This guide serves as a high-level technical dossier and safety protocol for 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide (CAS 1341700-38-6). It is designed for researchers requiring actionable data on handling, toxicity mechanisms, and emergency response, moving beyond the limitations of a standard vendor SDS.

Document Control:

-

Subject: this compound

-

Chemical Class:

-Haloacetamide / Alkylating Agent -

Primary Application: Synthetic Intermediate (Heterocycle formation, Kinase inhibitor scaffolds)

Part 1: Chemical Identification & Physicochemical Profile

This compound is a potent electrophile. Its utility in drug discovery stems from the reactivity of the

Core Data Matrix

| Property | Value / Description | Note |

| CAS Number | 1341700-38-6 | Verified Source [1] |

| Molecular Formula | ||

| Molecular Weight | 246.08 g/mol | |

| Physical State | Solid (Crystalline powder) | Predicted based on structural analogs (e.g., CAS 630119-74-3) |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility; lipophilic nature aids skin penetration. |

| Reactivity | High (Alkylating Agent) | Susceptible to hydrolysis in basic aqueous media; light sensitive. |

Structure-Activity Relationship (SAR) & Hazards

The safety profile of this molecule is dictated by two pharmacophores:

-

The

-Bromoacetamide Moiety: A "warhead" that covalently modifies biological nucleophiles. This is the source of its lachrymatory and sensitizing properties. -

The Fluorinated Aniline Core: Increases lipophilicity (

), enhancing dermal absorption relative to non-halogenated analogs.

Part 2: Hazard Mechanics (The "Why")

Standard SDSs list hazards; they rarely explain the mechanism driving the risk. Understanding the causality is critical for designing effective safety barriers.

The Alkylation Mechanism & Toxicity

The carbon-bromine bond is polarized, making the

-

Lachrymation (Tearing): The compound alkylates TRPA1 ion channels on sensory nerve endings, triggering massive

influx and pain signals (similar to tear gas/CS gas). -

Sensitization: Covalent binding to skin proteins (haptenization) can trigger an immune response, leading to allergic contact dermatitis upon future exposure.

Visualization: Toxicity & Reactivity Pathway

The following diagram maps the biological interaction of the compound, highlighting the Critical Control Points (CCPs) for safety.

Figure 1: Mechanism of Action for

Part 3: Safe Handling Protocol (Self-Validating Systems)

Core Directive: Treat this compound as a Lachrymator and Potential Sensitizer .

Engineering Controls

-

Primary Barrier: All operations (weighing, solubilization, reaction) must occur inside a certified chemical fume hood.

-

Airflow Check: Verify sash height and face velocity (>100 fpm) before opening the container.

-

Decontamination Station: Prepare a "Quench Bath" (see Section 4) before starting work.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against small, halogenated organic molecules in organic solvents.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Double Nitrile (min 5 mil each) | Standard protection. Change immediately upon splash. |

| Gloves (High Risk) | Silver Shield / Laminate | Required if handling concentrated solutions (>1M) or for prolonged manipulation. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to lachrymatory vapor risk. |

| Respiratory | N95 (Solids) / Half-mask (Liquids) | Only if working outside a hood (NOT RECOMMENDED). |

Experimental Workflow: Synthesis & Handling

This workflow integrates safety steps directly into the experimental logic.

Figure 2: Safe handling workflow emphasizing the pre-preparation of quenching agents.

Part 4: Emergency Response & Decontamination

Critical Failure Mode: A spill occurs outside the fume hood or on skin. Standard Protocol: "Wipe with water" is ineffective and potentially dangerous for alkylating agents (poor solubility spreads the chemical).

Chemical Decontamination (The "Quench")

To neutralize the electrophilic "warhead," you must use a soft nucleophile.

-

Solution A (The Quench): 10% Aqueous Sodium Thiosulfate (

) or dilute Ammonium Hydroxide. -

Mechanism: Thiosulfate attacks the

-carbon, displacing the bromide and forming a water-soluble, non-toxic Bunte salt.-

Reaction:

-

First Aid Protocols

-

Skin Contact:

-

Step 1: Flush with PEG-400 (Polyethylene Glycol) or Ethanol if available immediately (solubilizes the lipophilic compound).

-

Step 2: Wash with copious soap and water for 15 minutes.

-

Step 3: Monitor for sensitization (redness/itching) over 24 hours.

-

-

Eye Contact:

Part 5: Synthesis Context (For Researchers)

This compound is typically synthesized via the acylation of 2-fluoro-4-methylaniline.

-

Reagents: 2-Fluoro-4-methylaniline + Bromoacetyl bromide.

-

Base: Potassium carbonate (

) or Triethylamine ( -

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure to silica dust contaminated with the alkylator.

References

-

Accela ChemBio. (n.d.). Product Analysis: this compound (CAS 1341700-38-6).[1][2] Retrieved from [2]

-

National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 2-Bromo-N-(4-methylphenyl)acetamide (Structural Analog). Retrieved from

-

Organic Syntheses. (1951). N-Bromoacetamide Handling and Hazards. Org. Synth. 1951, 31, 17. Retrieved from

-

ECHEMI. (n.d.). Safety Data Sheet: N-(2-Bromo-4-fluorophenyl)acetamide (Homolog). Retrieved from

Sources

- 1. N/A,dimethyl 2-[(2-bromoacetyl)amino]terephthalate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,2-bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. synquestlabs.com [synquestlabs.com]

Methodological & Application

synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide from 2-fluoro-4-methylaniline

An Application Note for the Synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The synthesis is achieved via a nucleophilic acyl substitution reaction between 2-fluoro-4-methylaniline and bromoacetyl bromide. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted acetamide that serves as a versatile building block in organic synthesis. The presence of a reactive bromine atom makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The fluoro and methyl substitutions on the phenyl ring modify the electronic and steric properties of the molecule, influencing its reactivity and the properties of its derivatives. This guide details a reliable and reproducible method for its preparation from commercially available starting materials.

Reaction Mechanism and Rationale

The synthesis of this compound is a classic example of nucleophilic acyl substitution.[1] In this reaction, the nitrogen atom of the amino group in 2-fluoro-4-methylaniline acts as a nucleophile. It attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The lone pair of electrons on the nitrogen atom initiates the formation of a tetrahedral intermediate.

A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this reaction. Its primary role is to act as a scavenger for the hydrogen bromide (HBr) that is generated as a byproduct.[1] The neutralization of this acid prevents the protonation of the starting aniline, which would otherwise deactivate it towards the desired nucleophilic attack. The overall reaction is driven to completion by the formation of the stable amide bond and the precipitation of the triethylammonium bromide salt.

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 2-Fluoro-4-methylaniline | C₇H₈FN | 125.15 | 2.0 g | 15.98 | Liquid, d=1.103 g/mL |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 1.8 mL | 20.78 | Liquid, d=2.317 g/mL |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.9 mL | 20.78 | Liquid, d=0.726 g/mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Anhydrous solvent |

| 1 M Hydrochloric Acid | HCl | - | ~30 mL | - | Aqueous solution |

| Sat. Sodium Bicarbonate | NaHCO₃ | - | ~30 mL | - | Aqueous solution |

| Brine | NaCl | - | ~30 mL | - | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Step-by-Step Methodology

-

Preparation: All glassware (a 250 mL round-bottom flask, a dropping funnel, and a magnetic stir bar) must be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

-

Reaction Setup: Assemble the round-bottom flask with the magnetic stir bar and a nitrogen inlet. Add 2-fluoro-4-methylaniline (2.0 g, 15.98 mmol) and anhydrous dichloromethane (50 mL).

-

Addition of Base: To the stirred solution, add triethylamine (2.9 mL, 20.78 mmol).

-

Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5°C.

-

Preparation of Acylating Agent: In the dropping funnel, dissolve bromoacetyl bromide (1.8 mL, 20.78 mmol) in anhydrous dichloromethane (20 mL).

-

Slow Addition: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction below 5°C during the addition to minimize side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline spot indicates the completion of the reaction.

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (30 mL).

-

Note: The acidic wash removes unreacted triethylamine and aniline, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture.[1][2] If necessary, column chromatography on silica gel can be employed for higher purity.

Caption: Experimental workflow for the synthesis.

Safety Precautions

This synthesis involves hazardous materials and must be conducted with appropriate safety measures.

-

2-Fluoro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] It can cause skin and serious eye irritation.[4]

-

Bromoacetyl bromide: This reagent is highly corrosive, a lachrymator, and causes severe skin burns and eye damage.[6][7][8][9] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[6][9]

-

Dichloromethane (DCM): A volatile and suspected carcinogen.

Mandatory Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Chemical-resistant gloves (nitrile is not recommended for prolonged DCM use; use appropriate gloves)

-

A flame-resistant lab coat

Handling Procedures:

-

All manipulations must be performed within a certified chemical fume hood.[1]

-

Have an emergency eyewash and safety shower readily accessible.

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[3]

-

In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show characteristic absorption bands for the amide functional group.[10]

-

N-H Stretch: A single, sharp band around 3300-3500 cm⁻¹ for the secondary amide N-H bond.[11][12]

-

C=O Stretch (Amide I band): A strong, sharp absorption between 1630-1680 cm⁻¹.[11][12][13]

-

N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should show distinct signals corresponding to the different protons in the molecule. The amide proton (N-H) will likely appear as a broad singlet. The two protons of the CH₂Br group will appear as a singlet. The aromatic protons and the methyl group protons will have chemical shifts and splitting patterns consistent with the substitution on the aromatic ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, the CH₂Br carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

-

The mass spectrum will exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[14][15] This pattern is the definitive signature of a compound containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[16][17]

-

Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of the bromine atom or the cleavage of the amide bond.

References

-

Singh, K. (n.d.). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Retrieved from [Link]

-

IR Spectrum: Amides. (n.d.). Retrieved from [Link]

-

24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

2-Fluoro-4-methylaniline | C7H8FN | CID 67984. (n.d.). PubChem. Retrieved from [Link]

-

Schmidt, W., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

-

Bromoacetyl bromide | C2H2Br2O | CID 61147. (n.d.). PubChem. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

3.11: Organic Compounds Containing Halogen Atoms. (2022, May 26). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Fluoro-4-methylaniline - Safety Data Sheet [chemicalbook.com]

- 4. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-methylaniline | 452-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ias.ac.in [ias.ac.in]

- 11. IR Spectrum: Amides [quimicaorganica.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Peptidomimetic Synthesis Using Fluorinated Bromoacetamides

Introduction: The Strategic Advantage of Fluorine in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A powerful strategy in the design of novel peptidomimetics is the incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of a molecule.[1][2] Fluorination can shield peptides from proteolytic degradation, enhance membrane permeability, and introduce novel binding interactions with protein targets.[1][2]

This application note provides a comprehensive guide to the synthesis and application of a versatile class of building blocks for fluorinated peptidomimetics: fluorinated bromoacetamides . These reagents serve as valuable electrophiles for the selective alkylation of amino acids and peptides, enabling the introduction of fluorinated moieties into the peptide backbone or side chains. We will explore the synthesis of these reagents, detail protocols for their use in both solution-phase and solid-phase peptidomimetic synthesis, and discuss their applications, particularly in the development of covalent inhibitors for proteases.

Fluorinated Bromoacetamides: Versatile Reagents for Peptidomimetic Synthesis

Fluorinated bromoacetamides are α-haloamides bearing one, two, or three fluorine atoms on the α-carbon. The presence of both a halogen leaving group (bromine) and electron-withdrawing fluorine atoms makes the α-carbon highly susceptible to nucleophilic attack by amines, thiols, and other nucleophilic residues found in peptides.

The degree of fluorination significantly impacts the reactivity of the bromoacetamide. Generally, increasing the number of fluorine atoms enhances the electrophilicity of the α-carbon, potentially leading to faster reaction rates. However, it can also influence the stability of the resulting products.

Key Advantages of Fluorinated Bromoacetamides:

-

Tunable Reactivity: The reactivity can be modulated by the number of fluorine atoms.

-

Versatility: Can be used to alkylate a variety of nucleophiles in peptides.

-

Access to Novel Structures: Enables the synthesis of unique fluorinated peptidomimetic scaffolds.

-

Applications in Covalent Inhibitor Design: The resulting fluoroacetamide moiety can act as a "warhead" for covalent modification of enzyme active sites, particularly cysteine proteases.[3]

Synthesis of Fluorinated Bromoacetamide Building Blocks

The synthesis of N-aryl or N-alkyl fluorinated bromoacetamides is a critical first step. A general and robust method involves the amidation of the corresponding fluorinated bromoacetyl halide with a primary or secondary amine.

Protocol 1: General Synthesis of N-Aryl/Alkyl Fluorinated Bromoacetamides

This protocol describes a general procedure for the synthesis of N-substituted-2-bromo-2,2-difluoroacetamides. Similar approaches can be adapted for monofluorinated and trifluoromethylated analogs.

Materials:

-

Substituted aniline or alkylamine

-

2-bromo-2,2-difluoroacetyl bromide or chloride

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromo-2,2-difluoroacetyl bromide (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-substituted-2-bromo-2,2-difluoroacetamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

| Reactant | Product | Typical Yield |

| Aniline | N-phenyl-2-bromo-2,2-difluoroacetamide | 85-95% |

| Benzylamine | N-benzyl-2-bromo-2,2-difluoroacetamide | 80-90% |

| Glycine methyl ester | Methyl 2-(2-bromo-2,2-difluoroacetamido)acetate | 75-85% |

Application in Peptidomimetic Synthesis: N-Alkylation of Amino Acids and Peptides

Fluorinated bromoacetamides are excellent reagents for the N-alkylation of the free amino group of amino acids or the N-terminus of a peptide. This modification introduces a fluorinated side chain, creating a peptidomimetic with altered properties.

Protocol 2: Solution-Phase N-Alkylation of an Amino Acid Ester

This protocol details the N-alkylation of a protected amino acid using a fluorinated bromoacetamide.

Materials:

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N-Aryl/Alkyl-2-bromo-2-fluoroacetamide (from Protocol 1)

-

Potassium carbonate (K2CO3) or DIPEA

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes to generate the free amine in situ.

-

Add the N-Aryl/Alkyl-2-bromo-2-fluoroacetamide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-alkylated amino acid derivative.

-

Characterize the product by NMR and mass spectrometry.

| Amino Acid Ester | Fluorinated Bromoacetamide | Product | Typical Yield |

| L-Alanine methyl ester | N-phenyl-2-bromo-2,2-difluoroacetamide | Methyl 2-(2-(N-phenyl-2,2-difluoroacetamido))propanoate | 60-75% |

| L-Phenylalanine methyl ester | N-benzyl-2-bromo-2-fluoroacetamide | Methyl 2-(2-(N-benzyl-2-fluoroacetamido))-3-phenylpropanoate | 55-70% |

Workflow for Peptidomimetic Synthesis using Fluorinated Bromoacetamides

Caption: General workflow for the synthesis and application of fluorinated peptidomimetics.

Solid-Phase Synthesis of Fluorinated Peptidomimetics

The N-alkylation strategy can also be adapted for solid-phase peptide synthesis (SPPS), allowing for the efficient construction of more complex fluorinated peptidomimetics.[4][5][6]

Protocol 3: On-Resin N-Alkylation of a Peptide

This protocol outlines the on-resin N-alkylation of the N-terminal amino group of a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin (e.g., on Rink Amide resin)

-

20% Piperidine in DMF

-

Fluorinated bromoacetamide

-

DIPEA

-

Anhydrous DMF

-

DCM

-

Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF, DCM, and methanol.

-

N-Alkylation: Swell the deprotected peptide-resin in anhydrous DMF. Add a solution of the fluorinated bromoacetamide (5-10 eq) and DIPEA (5-10 eq) in DMF to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction completion using a test cleavage and LC-MS analysis.

-

Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification: Purify the crude fluorinated peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Application Spotlight: Fluorinated Bromoacetamides as Warheads for Covalent Protease Inhibitors

A particularly exciting application of peptidomimetics derived from fluorinated bromoacetamides is in the design of covalent inhibitors for cysteine proteases.[3][7][8] The cysteine thiol in the active site of these enzymes can act as a nucleophile, attacking the electrophilic α-carbon of the fluoroacetamide moiety. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.

The reactivity of the fluoroacetamide "warhead" can be fine-tuned by the degree of fluorination. For instance, chlorofluoroacetamides have been successfully employed as covalent inhibitors for the SARS-CoV-2 3CL protease.[3]

Reaction Mechanism: N-Alkylation and Covalent Inhibition

Caption: Simplified mechanisms of N-alkylation and covalent enzyme inhibition.

Troubleshooting and Key Considerations

-

Over-alkylation: In solution-phase synthesis, over-alkylation of primary amines can be a concern. Using a protecting group strategy or carefully controlling the stoichiometry can mitigate this issue.

-

Diastereoselectivity: When alkylating a chiral amine, the formation of diastereomers is possible. Chiral auxiliaries or chiral catalysts may be necessary to achieve high diastereoselectivity.[9]

-

Reagent Stability: Fluorinated bromoacetamides can be sensitive to moisture and strong bases. Store them under anhydrous conditions and use freshly distilled solvents.

-

Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the progress of the alkylation reaction closely using appropriate analytical techniques like LC-MS.

Conclusion

Fluorinated bromoacetamides are powerful and versatile reagents for the synthesis of novel peptidomimetics. They provide a straightforward method for introducing fluorinated moieties into peptide structures, thereby enabling the modulation of their biological and pharmacological properties. The detailed protocols and considerations presented in this application note are intended to equip researchers in drug discovery and medicinal chemistry with the necessary tools to explore the vast potential of this exciting class of building blocks. The successful application of these compounds in the development of covalent protease inhibitors highlights their significant promise for the future of drug design.

References

-

Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules, 5(8), 913-939. [Link]

-

Inagaki, T., & Ojima, I. (2018). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1064-1085. [Link]

-